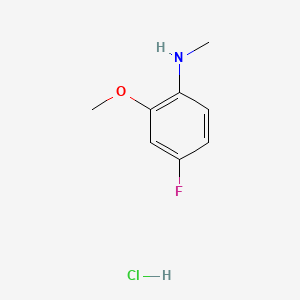

4-Fluoro-2-methoxy-N-methylaniline hydrochloride

説明

BenchChem offers high-quality 4-Fluoro-2-methoxy-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-methoxy-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-fluoro-2-methoxy-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNGGAVKIOINBNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681971 | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-84-7 | |

| Record name | Benzenamine, 4-fluoro-2-methoxy-N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-methoxy-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-2-methoxy-N-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Building Block in Medicinal Chemistry

4-Fluoro-2-methoxy-N-methylaniline hydrochloride (CAS Number: 1215205-84-7) is a substituted aniline derivative that has garnered interest as a crucial intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its unique structural features—a fluorine atom, a methoxy group, and an N-methylated amine—provide a versatile scaffold for the development of novel therapeutic agents. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, physicochemical properties, analytical characterization, and applications of this important synthetic building block.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride and its free base is essential for its effective use in synthesis and drug development. While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties can be inferred from data on the free base and closely related compounds.

| Property | Value | Source |

| CAS Number | 1215205-84-7 | [2] |

| Molecular Formula | C₈H₁₁ClFNO | [2] |

| Molecular Weight | 191.63 g/mol | [2] |

| Appearance | (Predicted) White to off-white solid | Inferred |

| Solubility | (Predicted) Soluble in water and polar organic solvents | Inferred |

Properties of the Free Base (4-Fluoro-2-methoxy-N-methylaniline):

| Property | Value |

| Molecular Formula | C₈H₁₀FNO |

| Molecular Weight | 155.17 g/mol |

| Predicted Mass | [M+H]⁺: 156.08193 m/z |

Synthesis and Mechanistic Insights

The synthesis of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride is typically a multi-step process, commencing with a commercially available precursor. The general synthetic strategy involves the formation of the N-methylaniline core structure, followed by conversion to its hydrochloride salt.

Step 1: Synthesis of the Precursor, 4-Fluoro-2-methoxyaniline

The immediate precursor, 4-Fluoro-2-methoxyaniline, is commonly synthesized via the reduction of 4-fluoro-2-nitroanisole.[3] A well-established and efficient method for this transformation is catalytic hydrogenation.[4]

Reaction: Reduction of a nitro group to an amine. Reagents and Materials:

-

4-fluoro-2-nitroanisole

-

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel

-

Solvent: Methanol or Ethanol

-

Reducing Agent: Hydrogen gas (H₂)

Mechanism: The nitro group is reduced to an amine in the presence of a metal catalyst and a hydrogen source. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are further reduced to the final amine.

Step 2: N-methylation of 4-Fluoro-2-methoxyaniline

The introduction of the methyl group onto the nitrogen atom of 4-Fluoro-2-methoxyaniline is a critical step. A common and effective method for this transformation is reductive amination.[3]

Reaction: N-methylation via reductive amination. Reagents and Materials:

-

4-Fluoro-2-methoxyaniline

-

Methylating Agent: Formaldehyde or paraformaldehyde

-

Reducing Agent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol

Mechanism: The reaction proceeds through the formation of an intermediate imine, which is then reduced by sodium borohydride to yield the N-methylated product. A key challenge in this step is to control the reaction to favor mono-methylation and avoid the formation of the tertiary amine (N,N-dimethylaniline) as a byproduct.[3] This is typically achieved by careful control of stoichiometry and reaction conditions.[3]

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base, 4-Fluoro-2-methoxy-N-methylaniline, into its hydrochloride salt. This is generally achieved by treating a solution of the free base in a suitable organic solvent with hydrochloric acid.

Reaction: Acid-base neutralization. Reagents and Materials:

-

4-Fluoro-2-methoxy-N-methylaniline

-

Hydrochloric acid (in a suitable solvent, e.g., diethyl ether or isopropanol)

-

Anhydrous organic solvent (e.g., diethyl ether, ethyl acetate)

Mechanism: The lone pair of electrons on the nitrogen atom of the aniline abstracts a proton from hydrochloric acid, forming an ammonium salt. The resulting hydrochloride salt often has improved stability and handling characteristics compared to the free base.

Caption: Synthetic workflow for 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Experimental Protocols

General Protocol for the Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)

-

In a suitable reaction vessel, dissolve 4-fluoro-2-nitroanisole in methanol.

-

Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a hydrogenation apparatus).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield crude 4-Fluoro-2-methoxyaniline, which can be used in the next step without further purification or purified by column chromatography if necessary.

General Protocol for the N-methylation of 4-Fluoro-2-methoxyaniline

-

To a solution of 4-Fluoro-2-methoxyaniline in methanol, add paraformaldehyde (approximately 1.2 equivalents).

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (approximately 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 4-Fluoro-2-methoxy-N-methylaniline by silica gel column chromatography.

General Protocol for the Formation of the Hydrochloride Salt

-

Dissolve the purified 4-Fluoro-2-methoxy-N-methylaniline in a minimal amount of a dry, non-polar organic solvent such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

A precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for the characterization of such molecules. While specific spectra for the title compound are not publicly available, the expected spectral characteristics can be predicted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the methoxy protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant. Signals for the N-methyl and methoxy carbons will also be present.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For the free base, the expected molecular ion peak ([M]⁺) would be at m/z 155.07. For the hydrochloride salt, the free base is typically observed.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (in the free base), C-H stretches of the aromatic and aliphatic groups, C=C stretches of the aromatic ring, and the C-O and C-F bond vibrations.

Caption: Analytical workflow for the characterization of the synthesized compound.

Applications in Drug Development

4-Fluoro-2-methoxy-N-methylaniline hydrochloride serves as a valuable intermediate in the synthesis of pharmacologically active compounds. Its structural motifs are found in molecules targeting a variety of biological systems. One notable application is in the preparation of antagonists for the 5-Hydroxytryptamine (5-HT3) receptor.[1] These receptors are involved in various physiological processes, and their modulation is a key strategy in the development of drugs for conditions such as chemotherapy-induced nausea and vomiting, and irritable bowel syndrome.

The incorporation of the 4-fluoro-2-methoxy-N-methylaniline moiety can impart desirable properties to the final drug candidate, including enhanced potency and improved metabolic stability, which are critical for the development of effective and safe medicines.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Fluoro-2-methoxy-N-methylaniline hydrochloride and its precursors. While a specific Safety Data Sheet (SDS) for the hydrochloride is not widely available, the safety profile can be inferred from data on structurally similar anilines.[6]

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[3]

-

Toxicity: Anilines are generally considered to be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a synthetically important building block with significant potential in the field of drug discovery and development. Its preparation involves established synthetic methodologies, and its unique structural features make it an attractive component for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering valuable insights for researchers and scientists working in medicinal chemistry and related disciplines.

References

- BenchChem Technical Support Team. (2025). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. BenchChem.

- N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. (n.d.).

- 4-Methoxy-2-methylaniline 98 102-50-1. (n.d.). Sigma-Aldrich.

- Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (n.d.).

- 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works. (2019, November 19). ChemicalBook.

- Manufacturing method for halogen substituted N-methylaniline. (n.d.).

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.).

- 4-Fluoro-2-methoxy-N-methylaniline hydrochloride. (n.d.). CRO Splendid Lab Pvt. Ltd.

- 4-Methoxy-N-methylaniline hydrochloride 97% | CAS: 10541-33-0. (n.d.). AChemBlock.

- 4-Methoxy-2-methylaniline | 102-50-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 4-Fluoro-N-methylaniline 97 459-59-6. (n.d.). Sigma-Aldrich.

- 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228. (n.d.). PubChem.

- 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Methylaniline hydrochloride(540-23-8) 13C NMR spectrum. (n.d.). ChemicalBook.

- Supporting Inform

- 4-Fluoro-2-methoxyaniline | 450-91-9. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- 4-Methoxy-N-methylaniline 98 5961-59-1. (n.d.). Sigma-Aldrich.

- Purification method of 4-fluoro-2-methoxyaniline. (n.d.).

- 4-Fluoro-2-methylaniline synthesis. (n.d.). ChemicalBook.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI.

- 178671-97-1 4-Fluoro-2-methoxyaniline, HCl 4-氟-2-甲氧基苯胺盐酸盐. (n.d.). Win-Win Chemical.

- 4-fluoro-2-methoxy-n-methylaniline hydrochloride (C8H10FNO). (n.d.). PubChemLite.

Sources

- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 5. KR101983364B1 - Manufacturing method for halogen substituted N-methylaniline - Google Patents [patents.google.com]

- 6. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline Hydrochloride

This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride, a specialized organic compound of interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical identity, detailed synthesis protocols with mechanistic insights, analytical validation techniques, and its applications as a versatile chemical building block.

Compound Identification and Physicochemical Properties

4-Fluoro-2-methoxy-N-methylaniline hydrochloride is the salt form of the corresponding secondary aromatic amine. The presence of fluoro, methoxy, and N-methyl groups on the aniline scaffold creates a unique electronic and steric profile, making it a valuable intermediate for targeted synthesis. The hydrochloride salt form is often preferred in laboratory settings to improve the stability and handling characteristics of the parent amine.

The molecular structure features a benzene ring substituted with four key groups: a methylamino group [-NH(CH3)], a methoxy group (-OCH3), a fluorine atom (-F), and the protonating hydrochloride.

Caption: Chemical structure of 4-Fluoro-2-methoxy-N-methylaniline Hydrochloride.

Table 1: Chemical Identifiers and Calculated Properties

| Identifier | Value | Source |

| IUPAC Name | 4-fluoro-2-methoxy-N-methylaniline hydrochloride | - |

| Molecular Formula | C₈H₁₁ClFNO | Calculated |

| Molecular Weight | 191.63 g/mol | Calculated |

| CAS Number | Not available | - |

| Parent Amine CAS | Not available | - |

| Precursor CAS | 450-91-9 (4-Fluoro-2-methoxyaniline) | [1][2] |

Due to the specialized nature of this compound, comprehensive experimental data on its physical properties is not widely published. However, the properties of its immediate synthetic precursor, 4-Fluoro-2-methoxyaniline, are well-documented and provide a useful reference point for handling and reaction planning.

Table 2: Physicochemical Properties of the Precursor, 4-Fluoro-2-methoxyaniline

| Property | Value | Source |

| Appearance | Colorless to Brown clear liquid | |

| Molecular Formula | C₇H₈FNO | [1] |

| Molecular Weight | 141.15 g/mol | |

| Boiling Point | 215 °C | |

| Flash Point | 80 °C | |

| Specific Gravity | 1.21 (20/20) |

Rationale and Applications in Drug Development

Aromatic amines and their derivatives are foundational scaffolds in medicinal chemistry.[3] The specific combination of substituents in 4-Fluoro-2-methoxy-N-methylaniline hydrochloride offers several strategic advantages for drug design:

-

Fluorine Atom: The introduction of fluorine can significantly modulate a molecule's pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity, by altering its electronic nature and lipophilicity.

-

Methoxy Group: This group can act as a hydrogen bond acceptor and its position can influence the conformation of the molecule, potentially enhancing interactions with biological targets.

-

N-Methyl Group: N-methylation of an aniline is a common strategy to fine-tune basicity, improve oral bioavailability, and in some cases, block metabolic pathways involving the amine nitrogen.

The parent free-base, 4-Fluoro-2-methoxyaniline, serves as a key intermediate in the synthesis of pharmacologically active compounds, including 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for the Botulinum neurotoxin A light chain.[4] It is also a valuable building block in the agrochemical and advanced materials sectors.[5] The N-methylated hydrochloride derivative represents a subsequent, value-added step in the synthetic pathway toward more complex and specific target molecules.

Synthesis and Manufacturing Workflow

The synthesis of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The workflow begins with the synthesis of the key precursor, 4-Fluoro-2-methoxyaniline, followed by selective N-methylation and subsequent conversion to the hydrochloride salt.

Caption: A three-part workflow for the synthesis of the target compound.

Protocol 1: Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)

Principle: This step involves the reduction of a nitro group to a primary amine. Catalytic hydrogenation is the method of choice due to its high efficiency and clean conversion. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are highly effective for this transformation.[6][7]

Methodology:

-

Reactor Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or autoclave), charge 4-fluoro-2-nitroanisole and a solvent such as methanol or ethanol.[7]

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the catalyst (5-10% w/w Raney Nickel or Pd/C).[7]

-

Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to the desired level (e.g., 3.0 kg/cm ²).[7]

-

Reaction: Stir the mixture vigorously at ambient temperature. The reaction is exothermic and may require cooling. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 8-10 hours.[7]

-

Work-up: Once hydrogen consumption ceases, vent the reactor and purge with nitrogen. Remove the catalyst by filtration through a pad of Celite, washing the filter cake with the reaction solvent.[7][8]

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline, which can be used directly in the next step or purified by distillation.

Protocol 2: N-Methylation via Reductive Amination

Principle: This protocol achieves mono-N-methylation by first forming an intermediate imine (or aminal) from the primary amine and formaldehyde, which is then reduced in situ by a hydride reagent like sodium borohydride. This method is often preferred over direct alkylation with methyl halides, which can be difficult to control and often leads to over-methylation (formation of a tertiary amine).[6] The choice of paraformaldehyde as the formaldehyde source and NaBH₄ as the reducer provides a robust and scalable method.

Methodology: [6]

-

Formaldehyde Solution Prep: In a round-bottom flask equipped with a reflux condenser, suspend paraformaldehyde in methanol. Heat the mixture to reflux (approx. 85°C) until all solids dissolve.

-

Amine Addition: In a separate flask, dissolve 4-Fluoro-2-methoxyaniline and potassium hydroxide in methanol at room temperature.

-

Imine Formation: Add the aniline solution to the hot formaldehyde solution and maintain reflux for 2 hours.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly and portion-wise, add sodium borohydride. Caution: Hydrogen gas evolution will occur.

-

Completion: After the addition is complete, return the mixture to reflux for 1 hour to ensure the complete reduction of the intermediate.

-

Isolation: Remove the solvent under reduced pressure. The resulting residue can then be purified.

-

Purification: The crude product is typically purified using silica gel column chromatography, eluting with a non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) to isolate the pure secondary amine from any unreacted starting material or over-methylated byproducts.

Protocol 3: Hydrochloride Salt Formation

Principle: The final free-base amine is a stable but potentially oily or low-melting solid. Converting it to the hydrochloride salt creates a crystalline, free-flowing solid that is easier to handle, weigh, and store, and often has enhanced stability.

Methodology:

-

Dissolve the purified 4-fluoro-2-methoxy-N-methylaniline free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a stoichiometric amount of a solution of HCl in an appropriate solvent (e.g., HCl in isopropanol).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. This workflow represents a self-validating system where each step confirms the success of the previous one.

Caption: A standard workflow for the purification and analytical validation of a synthesized compound.

-

¹H NMR Spectroscopy: Should confirm the presence of all expected protons, including the aromatic protons with characteristic splitting patterns due to fluorine coupling, the methoxy singlet, the N-methyl doublet, and the broad N-H proton.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 156.08.

-

Infrared (IR) Spectroscopy: Key stretches to observe include the N-H band (around 3300-3400 cm⁻¹) and C-F stretches (around 1200-1300 cm⁻¹).

Safety and Handling

Hazard Profile: Based on data for the precursor and related aniline compounds, 4-Fluoro-2-methoxy-N-methylaniline hydrochloride should be handled as a hazardous substance.

-

The precursor, 4-fluoro-2-methoxyaniline, is classified as toxic if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][2]

-

A closely related compound, 4-fluoro-N-methylaniline, is also classified as acutely toxic (oral), a skin irritant, and can cause serious eye damage.

Recommended Precautions:

-

Engineering Controls: Handle exclusively in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[2]

-

Handling: Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

Conclusion

4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a valuable, specialized chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its synthesis requires a controlled, multi-step approach, beginning with the catalytic hydrogenation of a nitro-aromatic precursor, followed by a selective N-methylation, and concluding with salt formation. Proper analytical verification is crucial to confirm the identity and purity of the final product. Given its potential hazards, strict adherence to safety protocols is mandatory during its handling and use. This guide provides the foundational knowledge for researchers to confidently synthesize, validate, and utilize this compound in their advanced research programs.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13532228, 4-Fluoro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

Win-Win Chemical. (n.d.). 4-Fluoro-2-methoxyaniline, HCl. Retrieved from [Link]

- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 4-Fluoro-2-methoxyaniline in Advanced Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23558987, 4-fluoro-3-methoxy-N-methylaniline. PubChem. Retrieved from [Link]

Sources

- 1. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 8. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline Hydrochloride: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride, a key building block in modern medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document delves into the nuanced aspects of its synthesis, purification, and analytical characterization, while emphasizing the underlying chemical principles and safety considerations.

Chemical Identity and Synonyms

4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a substituted aniline derivative that serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. A clear understanding of its nomenclature and chemical identifiers is crucial for accurate sourcing and documentation.

| Identifier | Value | Source |

| IUPAC Name | 4-fluoro-2-methoxy-N-methylaniline;hydrochloride | N/A |

| Synonyms | 4-Fluoro-2-methoxy-N-methylaniline HCl | [1] |

| CAS Number | 1215205-84-7 | [1] |

| Molecular Formula | C₈H₁₁ClFNO | [1] |

| Molecular Weight | 191.63 g/mol | [1] |

| Canonical SMILES | CNC1=C(C=C(C=C1)F)OC.Cl | N/A |

| InChI | InChI=1S/C8H10FNO.ClH/c1-10-7-4-3-6(9)5-8(7)11-2;/h3-5,10H,1-2H3;1H | N/A |

Synthesis Pathway and Experimental Protocols

The synthesis of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall synthetic workflow is depicted below.

Caption: Overall synthesis workflow for 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Step 1: Synthesis of 4-Fluoro-2-methoxyaniline (Precursor)

The initial step involves the reduction of 4-fluoro-2-nitroanisole to 4-fluoro-2-methoxyaniline. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in a solvent such as methanol or ethanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm). Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-fluoro-2-methoxyaniline, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Causality: The palladium catalyst facilitates the addition of hydrogen across the nitro group, selectively reducing it to an amine without affecting the fluoro and methoxy groups or the aromatic ring.

Step 2: N-Methylation of 4-Fluoro-2-methoxyaniline

The second step is the selective methylation of the primary amine to a secondary amine. Reductive amination using formaldehyde is a widely used and effective method.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 4-fluoro-2-methoxyaniline in a suitable solvent like methanol, add an aqueous solution of formaldehyde (37 wt. %).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise. Control the addition rate to manage the exothermic reaction.

-

Monitoring: Monitor the reaction by TLC or HPLC until the imine intermediate is fully converted.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 4-Fluoro-2-methoxy-N-methylaniline can be purified by column chromatography on silica gel.

Causality: The primary amine reacts with formaldehyde to form a Schiff base (imine), which is then reduced in situ by sodium borohydride to the desired N-methylated product. Careful control of stoichiometry is crucial to minimize the formation of the over-methylated tertiary amine.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base into its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the purified 4-Fluoro-2-methoxy-N-methylaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) to the stirred solution of the free base. A slight excess of HCl is often used to ensure complete conversion[2].

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Stir the mixture for a period to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by filtration.

-

Drying: Wash the collected solid with the anhydrous solvent used for the reaction and dry it under vacuum to obtain pure 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Causality: The basic nitrogen atom of the aniline derivative readily reacts with the strong acid, hydrogen chloride, in an acid-base reaction to form the stable ammonium salt. The resulting salt is typically a crystalline solid with reduced solubility in non-polar organic solvents, facilitating its isolation.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Sources

Spectral Characterization Guide: 4-Fluoro-2-methoxy-N-methylaniline HCl

Executive Summary & Structural Context[1][2][3][4]

This technical guide provides a comprehensive spectral analysis of 4-Fluoro-2-methoxy-N-methylaniline Hydrochloride , a critical pharmacophore often utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (such as Osimertinib).

Accurate characterization of this intermediate is pivotal because impurities at this stage (e.g., des-methyl or over-methylated byproducts) can propagate through the synthesis, affecting the toxicity and efficacy of the final drug substance.

Chemical Identity[4]

-

IUPAC Name: 4-Fluoro-2-methoxy-N-methylaniline hydrochloride

-

Molecular Formula:

(Salt) | -

Molecular Weight: 191.63 g/mol (HCl Salt) | 155.17 g/mol (Free Base)

-

Key Structural Features:

-

Secondary Amine (Salt Form): Protonated nitrogen (

) serves as the hydrophilic anchor. -

Fluorine (C4): Provides a diagnostic spin-spin coupling handle in NMR (

and -

Methoxy (C2): Strong electron-donating group (EDG), distinct singlet in

NMR.

-

Analytical Workflow

The following directed acyclic graph (DAG) outlines the logical flow for validating this compound, ensuring that salt formation is complete and no free-base precursors remain.

Figure 1: Analytical workflow for the structural validation of the HCl salt. Note the parallel processing of solid-state (IR) and solution-state (NMR/MS) data.

Mass Spectrometry (LC-MS)

Objective: Confirm the molecular mass of the cationic species.

Experimental Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (Gradient).

-

Rationale: The HCl salt dissociates in the mobile phase. We observe the protonated free base

.

Data Interpretation

| Ion Species | Calculated m/z | Observed m/z (Typical) | Notes |

| [M+H]+ | 156.08 | 156.1 | Base Peak (100%) |

| [M+Na]+ | 178.06 | 178.1 | Adduct (Common trace) |

| [2M+H]+ | 311.15 | 311.2 | Dimer (Concentration dependent) |

Self-Validating Check:

The presence of an isotopic peak at m/z 157.1 (approx 9% relative abundance due to

Infrared Spectroscopy (FT-IR)

Objective: Differentiate the Hydrochloride salt from the Free Base.

Key Diagnostic Bands

The most critical feature is the transformation of the sharp secondary amine

| Functional Group | Frequency ( | Description |

| Amine Salt ( | 2400 – 3000 | Broad, strong absorption. Overlaps C-H stretches. Indicates successful HCl salt formation. |

| C-H (Aromatic) | 3000 – 3100 | Weak shoulders on the broad ammonium band. |

| C-O (Methoxy) | 1200 – 1250 | Strong asymmetric stretching. |

| C-F (Aryl) | 1100 – 1150 | Strong band. |

| Ar-H Bending | 800 – 850 | Out-of-plane bending diagnostic of 1,2,4-substitution. |

Nuclear Magnetic Resonance (NMR)[5][6][7][8][9]

Objective: Definitive structural elucidation. Solvent: DMSO-d6 is required.

-

Why? The HCl salt is likely insoluble in

. Furthermore, DMSO-d6 slows the exchange of the acidic ammonium protons, allowing them to be visualized as distinct peaks rather than a washed-out baseline blur.

NMR Data (400 MHz, DMSO-d6)

Predicted shifts based on electronic shielding effects of the HCl salt form relative to the free base.

| Position | Multiplicity | Integral | Coupling ( | Assignment | |

| NH | 9.0 - 9.5 | Broad Singlet | 2H | - | |

| Ar-H (3) | 6.95 | dd | 1H | Ortho to F, Meta to N | |

| Ar-H (6) | 6.70 | dd | 1H | Ortho to N, Meta to F | |

| Ar-H (5) | 6.55 | td | 1H | Meta to N, Ortho to F | |

| O-Me | 3.85 | Singlet | 3H | - | Methoxy group |

| N-Me | 2.75 | Singlet | 3H | - | N-Methyl group |

Critical Analysis:

-

The N-Me Shift: In the free base, the N-Me appears around 2.81 ppm (in

). In the HCl salt (DMSO), it may shift slightly but remains a distinct singlet. -

Coupling Logic: The Fluorine atom at position 4 couples to protons at positions 3 and 5. Expect complex splitting (doublet of doublets or triplets) for these aromatic signals.

NMR Data (100 MHz, DMSO-d6)

Fluorine (

| Carbon Type | Splitting ( | Notes | |

| C-F (C4) | 155 - 160 | Doublet ( | Definitive C-F identification. |

| C-O (C2) | 148 - 152 | Doublet ( | Coupled to F (3-bond). |

| C-N (C1) | 130 - 135 | Weak Doublet ( | Ipso carbon. |

| O-Me | 55.0 - 56.0 | Singlet | Methoxy carbon. |

| N-Me | 30.0 - 32.0 | Singlet | N-Methyl carbon. |

Visualization of Coupling Networks

The following diagram illustrates the scalar coupling (

Figure 2: Spin-spin coupling network centered on the Fluorine atom. These interactions cause the "splitting" observed in the spectral data.

Experimental Protocols

NMR Sample Preparation (Self-Validating)

-

Reagent: DMSO-d6 (99.9% D) + 0.03% TMS (Internal Standard).

-

Procedure:

-

Weigh 10-15 mg of the HCl salt into a clean vial.

-

Add 0.6 mL DMSO-d6.

-

Critical Step: Sonicate for 30 seconds. Salts often have micro-crystalline lattices that resist passive dissolution.

-

Transfer to a 5mm NMR tube.

-

-

Validation: Check the residual solvent peak (DMSO-H5) at 2.50 ppm . If this peak is a multiplet or shifted, the magnetic field shimming is poor or the sample is too concentrated (viscosity effects).

HPLC Purity Check (Pre-MS)

Before trusting spectral data, ensure purity >98%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5µm).

-

Wavelength: 254 nm (Aromatic absorption).

-

Retention Time: The salt will elute earlier than the free base if the pH is not buffered, but in standard TFA/Formic acid buffers, they behave identically as the protonated species.

References

-

Osimertinib Synthesis & Intermediates

-

Spectral Data of Analogs (4-Methoxy-N-methylaniline)

- Royal Society of Chemistry (RSC)

-

(Search Context: N-Methylation of ortho-Substituted Aromatic Amines).

-

General Salt Characterization

Sources

- 1. medkoo.com [medkoo.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Fluoro-4-methylaniline(452-80-2) 1H NMR spectrum [chemicalbook.com]

- 4. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of a Key Building Block: A Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline

This in-depth technical guide provides a comprehensive overview of 4-Fluoro-2-methoxy-N-methylaniline, a crucial intermediate in modern medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document delves into the synthesis, properties, and significant applications of this molecule, with a particular focus on its role in the development of targeted cancer therapies. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the evolution of fluorinated compounds in drug design and the quest for potent and selective kinase inhibitors.

Strategic Importance in Medicinal Chemistry

4-Fluoro-2-methoxy-N-methylaniline has risen to prominence as a key structural motif in the synthesis of complex pharmaceutical agents. The strategic placement of its functional groups—a fluorine atom, a methoxy group, and an N-methylated amine on an aniline scaffold—provides a unique combination of properties that are highly advantageous for drug design.

The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[1] Increased lipophilicity can enhance membrane permeability and absorption, while the strong carbon-fluorine bond can block metabolic pathways, thereby increasing the drug's half-life.[1] The methoxy and N-methyl groups further influence the molecule's conformation and electronic properties, allowing for fine-tuning of its interaction with biological targets.

A prime example of its significance is its role as a key starting material in the synthesis of Osimertinib (marketed as Tagrisso®), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[2] The structural features of 4-Fluoro-2-methoxy-N-methylaniline are integral to the final drug's ability to selectively target mutated forms of EGFR. Beyond oncology, this versatile building block finds applications in the agrochemical sector for the development of novel pesticides and herbicides, and in materials science for creating advanced polymers.[3]

Synthesis and Methodologies

The synthesis of 4-Fluoro-2-methoxy-N-methylaniline is typically a multi-step process that demands careful control of reaction conditions to achieve high yield and purity. The most common synthetic strategy involves the preparation of a precursor, 4-Fluoro-2-methoxyaniline, followed by N-methylation.

Synthesis of the Precursor: 4-Fluoro-2-methoxyaniline

The standard route to 4-Fluoro-2-methoxyaniline begins with the reduction of 4-fluoro-2-nitroanisole.[4] Catalytic hydrogenation is a widely employed and efficient method for this transformation.[4]

Experimental Protocol: Catalytic Hydrogenation of 4-fluoro-2-nitroanisole

Objective: To synthesize 4-Fluoro-2-methoxyaniline by the reduction of 4-fluoro-2-nitroanisole.

Materials:

-

4-fluoro-2-nitroanisole

-

Methanol or Ethanol (solvent)

-

Palladium on carbon (Pd/C) or Raney Nickel (catalyst)

-

Hydrogen gas

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite)

-

Standard glassware for hydrogenation

Procedure:

-

In a suitable hydrogenation vessel, dissolve 4-fluoro-2-nitroanisole in methanol or ethanol.

-

Carefully add the catalyst (e.g., 5-10% w/w Pd/C or a slurry of Raney Nickel) to the solution under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas to replace the inert atmosphere.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-3 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere.

-

Filter the reaction mixture through a pad of filter aid to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain crude 4-Fluoro-2-methoxyaniline. The product can be purified further by distillation or chromatography if necessary.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Imperative of Fluorination in Modern Drug Discovery: A Technical Guide

Preamble: Beyond a Simple Halogen Swap

In the landscape of contemporary medicinal chemistry, the deliberate introduction of fluorine into bioactive molecules has transcended mere empirical substitution to become a cornerstone of rational drug design.[1][2] The unique physicochemical properties of this diminutive yet fiercely electronegative element provide a powerful toolkit for addressing multifaceted challenges in drug development, from enhancing metabolic stability and tuning bioavailability to improving target affinity and enabling advanced diagnostics.[1][3][4] This guide eschews a superficial overview, instead delving into the core mechanistic principles and strategic considerations that empower researchers to harness the full potential of fluorination. We will explore the causality behind its profound effects, backed by field-proven insights and validated protocols, to provide a comprehensive resource for scientists dedicated to the art and science of creating next-generation therapeutics.

The Foundational Pillars: Why Fluorine is a Game-Changer

The outsized role of fluorine in drug discovery stems from a unique confluence of its fundamental atomic and bonding characteristics.[1] Understanding these pillars is critical to predicting and leveraging its impact.

-

Size and Steric Profile: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of hydrogen, often fitting into receptor pockets with minimal steric perturbation while fundamentally altering the electronic landscape of the molecule.

-

Extreme Electronegativity: As the most electronegative element (Pauling scale value of 3.98), fluorine exerts a powerful inductive electron-withdrawing effect.[1][5] This polarization is the root of its ability to modulate the acidity/basicity (pKa) of neighboring functional groups, a critical factor for solubility, receptor interaction, and membrane permeation.[5][6][7]

-

The Carbon-Fluorine Bond Strength: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy typically exceeding 109 kcal/mol.[8][9] This exceptional stability is the primary reason for fluorine's celebrated role in enhancing metabolic stability by blocking sites susceptible to oxidative metabolism.[1][7][8]

These three pillars synergize to afford medicinal chemists a nuanced and powerful approach to optimizing drug candidates. The strategic placement of fluorine is not a blunt instrument but a precision tool for fine-tuning molecular properties.

Modulating Physicochemical Properties: The Domino Effect of Electronegativity

The introduction of fluorine sets off a cascade of changes in a molecule's physicochemical profile. Mastering these effects is essential for rational drug design.

pKa Modulation: A Gateway to Improved Bioavailability

The strong inductive effect of fluorine can significantly alter the pKa of nearby acidic or basic centers.[5][7][10] Placing fluorine atoms near an amine, for instance, lowers its basicity (reduces the pKa of its conjugate acid).[3][7]

Causality: By withdrawing electron density, fluorine reduces the availability of the lone pair on the nitrogen atom, making it a weaker base. This is a critical tactic for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A less basic compound will be less protonated at physiological pH (7.4), leading to reduced polarity and potentially enhanced permeation across cellular membranes.[1][3] This strategic pKa adjustment can improve oral bioavailability and CNS penetration.[1][6]

| Compound | Functional Group | pKa (approx.) | Impact of Fluorination |

| Aniline | Amine | 4.6 | |

| 4-Fluoroaniline | Amine | 4.1 | Fluorine's inductive effect lowers basicity. |

| Benzylamine | Amine | 9.3 | |

| 2-Fluoro-benzylamine | Amine | 8.5 | Significant pKa drop improves potential for membrane permeation. |

| Acetic Acid | Carboxylic Acid | 4.76 | |

| Fluoroacetic Acid | Carboxylic Acid | 2.59 | Fluorine stabilizes the carboxylate anion, increasing acidity. |

Table 1: Illustrative examples of fluorine's impact on the pKa of common organic functional groups.

Lipophilicity (LogP): A Context-Dependent Tuning Knob

The effect of fluorination on lipophilicity is highly dependent on the molecular context.

-

Aromatic Systems: Replacing a C-H with a C-F bond on an aromatic ring generally increases lipophilicity (LogP).[10]

-

Aliphatic Systems: In contrast, fluorinating an alkyl chain, especially with multiple fluorine atoms (e.g., a CF3 group), often decreases lipophilicity or has a more complex effect.[10]

Causality: While fluorine is highly electronegative, the C-F bond is poorly polarizable. In aromatic systems, this can lead to more favorable hydrophobic interactions. However, in aliphatic chains, the cumulative polarity of multiple C-F bonds can dominate, leading to a decrease in overall lipophilicity.[7] This dual nature allows for the fine-tuning of a drug's solubility and permeability, which is crucial for achieving the "Goldilocks" level of lipophilicity required for optimal drug uptake and distribution.[5]

Conformational Control: Dictating the Bioactive Shape

Beyond simple electronics, fluorine can enforce specific molecular conformations through stereoelectronic interactions, most notably the gauche effect.[7]

Causality: The polar C-F bond can create favorable electrostatic or hyperconjugative interactions with other groups in the molecule, stabilizing conformations that might otherwise be disfavored.[7] This can lock a molecule into its bioactive conformation—the precise shape required to bind effectively to its target protein.[5][7] This pre-organization reduces the entropic penalty of binding, leading to enhanced potency and selectivity.[5][7]

Caption: Fluorination can lock a molecule into its bioactive shape, improving binding affinity.

Enhancing Pharmacokinetics: The Art of Metabolic Blocking

One of the most celebrated applications of fluorination is in bolstering a drug's metabolic stability.[2][3][8]

Blocking Metabolic "Soft Spots"

Many drug candidates fail due to rapid metabolism by cytochrome P450 (CYP) enzymes in the liver.[11][12] These enzymes often hydroxylate electron-rich or sterically accessible C-H bonds. Replacing a metabolically labile hydrogen with a fluorine atom effectively armors that position against oxidative attack.[1][7][8]

Causality: The immense strength of the C-F bond makes it highly resistant to the homolytic cleavage mechanisms employed by CYP enzymes.[8] This "metabolic switching" strategy can dramatically increase a drug's half-life, reduce the formation of potentially toxic metabolites, and lead to improved systemic exposure and oral bioavailability.[1][3][6]

Caption: Replacing a vulnerable C-H bond with a C-F bond blocks CYP450 metabolism.

A Word of Caution: The "Dark Side" of Fluorine

While the C-F bond is robust, it is not invincible. Under certain biological conditions, enzymatic or chemical processes can lead to defluorination.[8] This can release fluoride ions, which, in high concentrations, can lead to toxicity issues such as skeletal fluorosis.[8] Furthermore, the cleavage of a C-F bond can sometimes result in the formation of other toxic metabolites.[8] Therefore, a thorough understanding of the drug's metabolic fate is a self-validating system that must be in place; it is crucial to ensure that the introduction of fluorine leads to a safer, not more hazardous, compound.[8]

Improving Pharmacodynamics: Enhancing Target Engagement

Fluorine can also play a direct role in enhancing the binding affinity of a drug for its target.[2][3]

Causality: The highly polarized C-F bond can participate in favorable electrostatic and dipolar interactions within a protein's binding pocket.[7] It can also act as a weak hydrogen bond acceptor. These non-covalent interactions, though subtle, can collectively increase the binding energy, leading to a more potent drug. In some cases, a difluoromethylene group (CF2) can serve as a bioisosteric mimic of a metabolically labile ether oxygen.[3]

Fluorine in Diagnostics: The Rise of ¹⁸F-PET Imaging

Beyond therapeutics, the fluorine isotope ¹⁸F is a cornerstone of Positron Emission Tomography (PET) imaging, a highly sensitive in vivo imaging technique.[3][10]

Application: By labeling a drug candidate with ¹⁸F, researchers can non-invasively track its distribution, target engagement, and pharmacokinetics in real-time within living organisms, including humans.[3][10] This provides invaluable data during preclinical and clinical development, helping to validate drug targets and optimize dosing regimens. The favorable properties of ¹⁸F, including its short half-life and the low energy of its emitted positrons, make it an ideal radiotracer.[3]

Synthetic Protocols: The Chemist's Toolbox

The expanding role of fluorine in drug discovery has been paralleled by significant advances in synthetic fluorination chemistry. The ability to introduce fluorine, particularly at late stages of a synthesis, is critical for efficient lead optimization.

Key Experimental Workflow: Late-Stage Nucleophilic Aromatic Fluorination

This protocol outlines a general, conceptual procedure for introducing fluorine into an electron-deficient aromatic ring, a common strategy in medicinal chemistry.

Objective: To replace a nitro group on an aromatic ring with a fluorine atom via nucleophilic aromatic substitution (SNA_r_).

Methodology:

-

Substrate Preparation: Ensure the starting material (e.g., a substituted nitro-aromatic compound) is pure and dry. The aromatic ring must be activated by at least one strong electron-withdrawing group (like the nitro group itself) ortho or para to the leaving group.

-

Fluoride Source: Use an anhydrous source of fluoride, such as spray-dried potassium fluoride (KF) or cesium fluoride (CsF). The presence of water will quench the reaction.

-

Phase-Transfer Catalyst: Employ a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6) or a tetraalkylammonium salt, to enhance the solubility and nucleophilicity of the fluoride salt in the organic solvent.

-

Reaction Setup:

-

In an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), combine the nitro-aromatic substrate, anhydrous KF (2-3 equivalents), and the phase-transfer catalyst (0.1-0.2 equivalents).

-

Add a high-boiling point, polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

-

Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the desired fluorinated aromatic compound.

-

Self-Validation: The success of the protocol is validated by characterization of the final product using NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry to confirm the incorporation of fluorine and the absence of starting material.

Conclusion: A Future Forged in Fluorine

The strategic incorporation of fluorine is an indispensable tool in the modern medicinal chemist's arsenal.[1] From overcoming pharmacokinetic hurdles to enhancing pharmacodynamic potency, its judicious application has proven transformative across virtually all therapeutic areas.[1][10] As synthetic methodologies become ever more sophisticated, allowing for the precise and late-stage introduction of fluorine, the ability to rationally design and optimize fluorinated drugs will continue to expand. The ongoing success of fluorinated pharmaceuticals in the clinic is a testament to the power of this small but mighty element to solve complex drug discovery challenges and ultimately improve human health.

References

- G. Sandford. "The role of fluorine in medicinal chemistry". Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Wang, S. "The Dark Side of Fluorine". ACS Medicinal Chemistry Letters, 10(7), 971-974.

- Hernandez, K. et al. "The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications". Molecules, 28(14), 5379.

- Singh, R. et al. "Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs". Future Journal of Pharmaceutical Sciences, 9(1), 33.

- Priya A, et al. "Fluorine in drug discovery: Role, design and case studies". International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- AiFChem. "Fluorine in Pharmaceuticals: Key Properties & Drug Development". AiFChem Website.

- Lumshi, A. et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)". Pharmaceuticals, 16(6), 884.

-

Sharma, P. et al. "Role of Fluorine in Drug Design and Drug Action". ResearchGate. Available at: [Link]

-

Muller, K. et al. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry, 50(25), 6869-6881. Available at: [Link]

-

Begum, M. et al. "Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations". Research & Reviews: Journal of Medicinal and Organic Chemistry. Available at: [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding organofluorine chemistry. An introduction to the C–F bond - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

Fluorinated Aromatic Amines in Drug Discovery: Physicochemical Logic, Synthesis, and Safety

Executive Summary

The strategic incorporation of fluorine into aromatic amines (anilines) is a cornerstone of modern medicinal chemistry. This guide moves beyond basic bioisosterism to explore the causal relationships between fluorination, physicochemical properties, and biological fate.

For the drug developer, the fluorinated aromatic amine is not merely a structural motif; it is a functional tool used to:

-

Modulate Basicity: Lower pKa to reduce lysosomal trapping and hERG channel affinity.

-

Block Metabolism: Prevent para-hydroxylation and subsequent quinone-imine formation.

-

Enhance Permeability: Increase lipophilicity (LogP) while maintaining solubility via dipole modulation.

Part 1: Physicochemical Rationale

The introduction of fluorine (F) onto an aniline ring induces profound electronic changes due to its high electronegativity (

The pKa Shift and Membrane Permeability

The most critical effect of fluorination on anilines is the reduction of basicity. The electron-withdrawing group (EWG) effect pulls electron density from the aromatic ring, and by extension, the nitrogen lone pair.

-

Mechanism: Inductive effect (-I) stabilizes the neutral amine form over the protonated ammonium species.

-

Impact: A lower pKa means a higher fraction of the drug exists as the neutral species at physiological pH (7.4), significantly improving passive membrane permeability.

Table 1: Impact of Fluorine Substitution on Aniline pKa

| Compound Structure | Substituent Position | pKa (Approx) | Biological Implication | |

| Aniline | None | 4.6 | - | Baseline |

| 2-Fluoroaniline | Ortho | 3.2 | -1.4 | Reduced H-bond acceptance; steric shielding. |

| 3-Fluoroaniline | Meta | 3.5 | -1.1 | Moderate inductive effect; minimal steric clash. |

| 4-Fluoroaniline | Para | 4.5 | -0.1 | Resonance effect (+R) counters Inductive effect (-I). |

| 2,4-Difluoroaniline | Ortho/Para | 2.9 | -1.7 | Cumulative effect; highly lipophilic profile. |

Technical Insight: Note the minimal shift in 4-fluoroaniline. This is due to the "push-pull" mechanism where fluorine's lone pair donation (Resonance) nearly cancels its electron withdrawal (Induction) at the para position. For maximum pKa suppression, ortho or meta substitution is required.

Visualization: Physicochemical Logic Flow

Figure 1: The causal cascade of fluorination on physicochemical properties and biological outcomes.

Part 2: Synthetic Architectures

Synthesizing fluorinated anilines requires careful selection of methodologies. The electron-deficient nature of the ring (due to F) can make the amine a poorer nucleophile, complicating standard alkylations.

Decision Matrix: C-N Bond Formation

The choice between Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Cross-Coupling depends heavily on the ring's electronic bias.

-

SNAr: Ideal for highly electron-deficient rings (e.g., ortho,para-difluoro-nitrobenzenes). The fluorine atom acts as an excellent leaving group due to the high polarization of the C-F bond, facilitating the Meisenheimer complex formation.

-

Buchwald-Hartwig: The gold standard for neutral or electron-rich systems, or when preserving the C-F bond is necessary (using Br/I as the leaving group).

Visualization: Synthetic Decision Tree

Figure 2: Synthetic route selection based on the electronic properties of the aromatic substrate.

Part 3: Medicinal Chemistry Case Studies

The application of these principles is evident in major therapeutic agents.

Gefitinib (Iressa) - EGFR Inhibitor

-

Structure: Contains a 3-chloro-4-fluoroaniline moiety.

-

Role of Fluorine:

-

Metabolic Stability: The 4-position (para) is the primary site for P450-mediated hydroxylation in anilines. Substituting H with F blocks this soft spot.[1]

-

Binding: The aniline NH acts as a hydrogen bond donor to the hinge region of the kinase (Met793). The electron-withdrawing F/Cl atoms modulate the acidity of this NH, optimizing the H-bond strength.

-

Linezolid (Zyvox) - Antibiotic

-

Structure: 3-fluoro-4-morpholinophenyl ring.

-

Role of Fluorine:

-

Bioactivity: The fluorine atom at the 3-position is essential for antibacterial potency. Removal of this fluorine results in a significant loss of activity against Gram-positive organisms.

-

Conformation: The fluorine induces a twist in the phenyl-morpholine bond, favoring a conformation that fits the ribosomal binding site.

-

Part 4: ADMET & Toxicology

Mitigating "Structural Alerts"

Anilines are often flagged as "structural alerts" in drug discovery due to the potential for bioactivation.

-

The Threat: P450 enzymes can oxidize the nitrogen to form hydroxylamines, or oxidize the ring to form quinone imines. Both are electrophilic species that can alkylate DNA (genotoxicity) or proteins (idiosyncratic toxicity).

-

The Fluorine Fix:

-

Blocking Quinone Formation: Placing fluorine at the para position prevents the formation of the quinone imine intermediate.

-

Reducing N-Oxidation: By lowering the electron density on the nitrogen (via the inductive effect), the rate of N-oxidation is often reduced.

-

Safety Warning: While C-F bonds are strong, defluorination can occur if the fluorine is adjacent to a hydroxyl group introduced during metabolism (oxidative defluorination). This can release fluoride ions or form toxic fluoro-metabolites (e.g., fluoroacetate-like species), though this is rarer in aromatic systems than aliphatic ones.

Part 5: Experimental Protocols

Protocol A: Buchwald-Hartwig Amination of Deactivated Fluorinated Anilines

Rationale: Fluorinated anilines are weak nucleophiles. Standard Pd(PPh3)4 conditions often fail. This protocol uses a precatalyst system designed for difficult couplings.

Materials:

-

Aryl Halide (1.0 equiv)

-

Fluorinated Aniline (1.2 equiv)[2]

-

Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

-

Ligand: BrettPhos or XPhos (2-4 mol%) - Crucial for electron-poor amines.

-

Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

-

Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Workflow:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of the active Pd(0) species.

-

Pre-complexation (Optional but Recommended): Mix Pd source and Ligand in a small amount of solvent for 5 minutes to form the active catalytic species

. -

Addition: Add the Aryl Halide, Fluorinated Aniline, and Base to the vial.

-

Solvation: Add anhydrous solvent (concentration ~0.1 - 0.2 M).

-

Reaction: Seal and heat to 100°C for 12-18 hours.

-

Workup: Cool to RT, filter through a pad of Celite (to remove Pd black and salts), concentrate in vacuo.

-

Purification: Flash column chromatography. Note: Fluorinated compounds often streak on silica; add 1% Et3N to the eluent.

Protocol B: Potentiometric pKa Determination

Rationale: Accurate pKa values are required to model permeability. Calculated values (cLogP) are often inaccurate for ortho-fluorinated systems.

Methodology:

-

Preparation: Dissolve 5 mg of the fluorinated amine in a mixed solvent system (e.g., 50% Methanol/Water) to ensure solubility.

-

Titration: Titrate with standardized 0.1 M HCl using a high-precision glass electrode pH meter.

-

Calculation: Use the Henderson-Hasselbalch equation to determine the pKa at the half-equivalence point.

-

Correction: Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the mixed solvent value to pure aqueous conditions (

).

References

-

Purser, S., et al. (2008). Fluorine in drug design.[3][4][5][6][7][8][9][10][11] Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

-

Kalgutkar, A. S., et al. (2005). Structural alerts for toxicity: structural retention in idiosyncratic drug reactions. Current Drug Metabolism. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4-Fluoro-2-methoxy-N-methylaniline hydrochloride for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Aniline Building Block

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorinated intermediates, such as 4-Fluoro-2-methoxy-N-methylaniline hydrochloride, offer a unique combination of properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate. This technical guide provides an in-depth overview of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride (CAS No. 1215205-84-7), a key building block in the synthesis of advanced therapeutics, particularly in the realm of oncology.

This guide will delve into the commercial sourcing of this valuable compound, its essential chemical and physical properties, and its application in the synthesis of targeted therapies. Furthermore, it will provide detailed protocols for quality assurance and safe handling, ensuring the integrity of research and development endeavors.

Commercial Sourcing and Supplier Evaluation

The reliable procurement of high-purity starting materials is a critical first step in any drug discovery program. 4-Fluoro-2-methoxy-N-methylaniline hydrochloride is available from a select number of specialized chemical suppliers. When evaluating potential vendors, it is imperative to consider not only the cost but also the purity, batch-to-batch consistency, and the availability of comprehensive analytical data.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| CRO Splendid Lab Pvt. Ltd. [1] | 1215205-84-7 | C₈H₁₁ClFNO | 191.63 | Offers custom synthesis and pharmaceutical impurities.[1] |

| BLD Pharm | 1215205-84-7 | C₈H₁₁ClFNO | 191.63 | Provides basic safety and storage information. |

| Angene International Limited [2] | 1215205-84-7 | C₈H₁₁ClFNO | Not specified | Lists the compound and indicates it is a manufacturer.[2] |

| Alfa Chemistry | 1215205-84-7 | Not specified | Not specified | Lists the compound among its product offerings. |

Note: While the above suppliers list 4-Fluoro-2-methoxy-N-methylaniline hydrochloride, the availability of detailed technical data sheets and certificates of analysis may vary. It is strongly recommended to contact suppliers directly to obtain this information before purchase.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is essential for its effective use in synthesis and for predicting the properties of its derivatives.

Key Properties:

-

CAS Number: 1215205-84-7

-

Molecular Formula: C₈H₁₁ClFNO[1]

-

Molecular Weight: 191.63 g/mol [1]

-

Appearance: Typically a solid, as it is a hydrochloride salt.

-

Solubility: Expected to be soluble in polar organic solvents.

Structural Information:

Caption: 2D structure of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

Substituted anilines are crucial pharmacophores in a vast array of therapeutic agents. 4-Fluoro-2-methoxy-N-methylaniline hydrochloride is particularly significant as a precursor for the synthesis of 4-anilinoquinazoline derivatives. This class of compounds is renowned for its potent inhibition of various protein kinases, which are pivotal enzymes in cellular signaling pathways that are often dysregulated in cancer.

The 4-anilinoquinazoline scaffold serves as a foundational structure for numerous approved and investigational kinase inhibitors targeting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), among others. The fluorine and methoxy substituents on the aniline ring of the title compound can modulate the electronic properties and conformational preferences of the final drug molecule, thereby influencing its binding affinity, selectivity, and metabolic stability.

One notable example is the synthesis of Vandetanib, a multi-kinase inhibitor used in the treatment of certain types of thyroid cancer. While various synthetic routes to Vandetanib exist, many rely on a substituted aniline as a key building block to form the core 4-anilinoquinazoline structure. The specific substitution pattern of 4-Fluoro-2-methoxy-N-methylaniline hydrochloride makes it a highly relevant intermediate for the synthesis of Vandetanib and other structurally related kinase inhibitors.[3][4]

Caption: Synthetic workflow for kinase inhibitors.

Quality Control and Analytical Protocols